1-Acetyl-4-fluoropiperidine-4-carboxylic acid
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Overview
Description
1-Acetyl-4-fluoropiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H12FNO3 and a molecular weight of 189.18 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-acetyl-4-fluoropiperidine-4-carboxylic acid involves several steps. One common method includes the fluorination of piperidine derivatives followed by acetylation. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Acetyl-4-fluoropiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-4-fluoropiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-acetyl-4-fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The acetyl group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Acetyl-4-fluoropiperidine-4-carboxylic acid can be compared to other piperidine derivatives such as:
1-Acetylpiperidine-4-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and binding properties.
4-Fluoropiperidine-4-carboxylic acid: Lacks the acetyl group, affecting its solubility and interaction with biological targets.
1-Acetyl-4-methylpiperidine-4-carboxylic acid: Substitution of the fluorine with a methyl group alters its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the acetyl and fluorine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12FNO3 |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
1-acetyl-4-fluoropiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H12FNO3/c1-6(11)10-4-2-8(9,3-5-10)7(12)13/h2-5H2,1H3,(H,12,13) |
InChI Key |
SODXWKVGOIPOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C(=O)O)F |
Origin of Product |
United States |
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